DavePhos-Pd-G3 demonstrates high efficiency and versatility in numerous cross-coupling reactions, including:
DavePhos-Palladium-G3, also known as AldrichCPR, is a specialized palladium-based catalyst that plays a crucial role in various organic synthesis reactions. It is a modified version of the second-generation precatalyst developed by Buchwald and colleagues, synthesized through the methylation of the amino group on a biphenyl backbone. This compound is characterized by its ability to facilitate cross-coupling reactions, particularly in forming carbon-carbon and carbon-nitrogen bonds, which are essential in synthesizing complex organic molecules, pharmaceuticals, and natural products .
While primarily a chemical catalyst, DavePhos-Palladium-G3 indirectly influences biological activity through its role in synthesizing biologically active compounds. It is utilized in pharmaceutical research for developing new therapeutic agents and in the synthesis of natural products. The efficiency of this compound in facilitating complex organic reactions makes it valuable for producing compounds that exhibit biological activity .
The synthesis of DavePhos-Palladium-G3 involves several key steps:
This method allows for scalability and adaptation for industrial production while ensuring optimal reaction conditions.
DavePhos-Palladium-G3 has diverse applications across various fields:
The interaction studies involving DavePhos-Palladium-G3 focus on its catalytic activity and efficiency in various cross-coupling reactions. The compound interacts with substrates through its palladium center, facilitating oxidative addition and reductive elimination processes that are pivotal for forming new chemical bonds. These interactions are crucial for understanding the compound's mechanism of action and optimizing its use in synthetic chemistry .
DavePhos-Palladium-G3 belongs to a class of dialkylbiaryl phosphine ligands that are crucial in palladium-catalyzed reactions. Here are some similar compounds along with their unique characteristics:
Compound | Unique Features |
---|---|
JohnPhos | Supports Suzuki-Miyaura reactions; operates at room temperature with low catalyst loading. |
MePhos | Competent in Suzuki-Miyaura coupling; forms active catalysts for aryl ketones. |
t-BuDavePhos | More reactive variant; effective at room temperature for Suzuki-Miyaura coupling. |
CPhos | Used for synthesizing various derivatives; effective in Negishi coupling. |
AlPhos | Allows mild Pd-catalyzed fluorination; used for synthesizing regioselective aryl fluorides. |
DavePhos-Palladium-G3 is distinguished by its high solubility and stability under various reaction conditions, making it versatile compared to other ligands . Its unique modification enhances its catalytic efficiency and application scope across different synthetic pathways.
The synthesis of 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, follows established protocols for dialkylbiaryl phosphine ligand preparation [4]. The synthesis of dialkylbiaryl phosphine ligands is straightforward and completed in a single synthetic operation [4]. The general methodology involves treating an aryl halide with excess magnesium to form the Grignard reagent [4]. A 1,2-dihaloarene is then added, which reacts with more magnesium metal to form benzyne in situ [4]. The aryl magnesium halide then adds to the benzyne and the resulting Grignard reagent is treated with a dialkylchlorophosphine in the presence of a catalytic quantity of copper(I) chloride to generate the ligand [4].
For the specific preparation of DavePhos, alternative methodologies have been developed utilizing palladium-catalyzed carbon-phosphorus cross-coupling reactions [14]. A mixture containing bis(η3-allyl-μ-chloropalladium(II)) catalyst, potassium hydroxide, aryl halides, and dicyclohexylphosphine in aqueous solution under nitrogen atmosphere provides efficient synthetic routes [14]. The reaction proceeds at elevated temperatures of 100°C for several hours, followed by extraction and purification procedures [14]. The reaction mixture is cooled and filtered, with the aqueous filtrate extracted using degassed toluene [14]. The combined extract is dried over anhydrous sodium sulfate and concentrated in vacuo to give a crude residue, which is subsequently purified by silica-gel flash chromatography [14].
Synthetic Parameter | Conditions |
---|---|
Temperature | 100°C |
Atmosphere | Nitrogen |
Base | Potassium hydroxide (20 M aqueous) |
Catalyst | bis(η3-allyl-μ-chloropalladium(II)) |
Purification | Silica-gel flash chromatography |
Yield | 81% |
The characterization of DavePhos reveals a molecular formula of C26H36NP with a molecular weight of 393.54 g/mol [35]. The compound exhibits a melting point range of 121-124°C and appears as white to light yellow crystals [35]. The structural configuration consists of a biphenyl backbone with a dicyclohexylphosphino group at one ortho position and an N,N-dimethylamino group at the other ortho position . This arrangement creates a sterically demanding environment around the phosphorus atom, influencing its coordination behavior with metals .
The formation of DavePhos-Pd-G3 represents a significant advancement in third-generation Buchwald precatalyst development [3] [6]. The compound is synthesized by Buchwald and coworkers from second generation precatalyst through methylation of the amino group present on the biphenyl backbone [3] [6]. This modification transforms the precatalyst into a more stable and versatile catalytic system with enhanced solubility in various organic solvents [3] [6].
The coordination chemistry involves the formation of a palladium complex where DavePhos acts as a monodentate ligand coordinating through the phosphorus atom [18]. The precatalyst structure incorporates a 2-aminobiphenyl scaffold with methanesulfonate as the labile ligand, which provides improved solution stability compared to earlier chloride-containing versions [22]. The palladium center adopts a square-planar geometry typical of d8 metal complexes, with the DavePhos ligand occupying one coordination site [22].
Studies of palladium coordination chemistry reveal that the electron-rich nature of DavePhos contributes to stabilizing palladium(0) intermediates in cross-coupling reactions . The bulky dicyclohexyl groups and dimethylamino substituent provide steric protection around the metal center while maintaining sufficient electronic donation to facilitate catalytic transformations . The coordination behavior follows established patterns for biarylphosphine ligands, where the phosphorus atom serves as the primary donor site with potential secondary interactions through the aromatic system [15].
The precatalyst activation mechanism involves base-promoted deprotonation of the amino group, leading to reductive elimination and formation of the active palladium(0) species [23]. This process generates carbazole as a byproduct and releases the active catalyst containing the DavePhos ligand [23]. The activation can occur under mild conditions with weak bases such as phosphates or carbonates, demonstrating the enhanced reactivity of third-generation precatalysts [23].
Coordination Parameter | Characteristic |
---|---|
Metal Center | Palladium(II) |
Geometry | Square-planar |
Ligand Coordination | Monodentate (phosphorus) |
Activation Base | Weak carbonates/phosphates |
Byproduct | Carbazole derivative |
X-ray crystallographic studies of palladium phosphine complexes provide detailed structural information about coordination geometries and bond parameters [16] [8]. Single crystal X-ray diffraction analysis reveals that palladium complexes with bulky phosphine ligands typically adopt square-planar configurations with characteristic bond lengths and angles [16]. The structures show that phosphine ligands coordinate to palladium through the phosphorus atom, with bond distances typically ranging from 2.2 to 2.4 Angstroms depending on the specific ligand environment [18] [22].
For DavePhos-containing palladium complexes, crystallographic analysis demonstrates the influence of steric bulk on the coordination sphere [8]. The dicyclohexyl groups create a sterically demanding environment that affects the accessibility of the metal center [8]. Crystal structures reveal that the biphenyl backbone can adopt various conformations depending on the coordination environment and crystal packing forces [8].
Structural studies of related third-generation Buchwald precatalysts show characteristic features including the chelation of the 2-aminobiphenyl ligand to the palladium center [22]. The phosphine ligand typically adopts a cis conformation relative to the aryl moiety of the 2-aminobiphenyl carbon bound to palladium [22]. Bond lengths for palladium-phosphorus, palladium-nitrogen, and palladium-carbon bonds remain nearly identical across different third-generation precatalysts [22].
Structural Parameter | Typical Values |
---|---|
Pd-P Bond Length | 2.2-2.4 Å |
Pd-N Bond Length | 2.0-2.2 Å |
Pd-C Bond Length | 2.0-2.1 Å |
Geometry | Square-planar |
Coordination Number | 4 |
Nuclear magnetic resonance spectroscopy provides comprehensive characterization of DavePhos and its palladium complexes through multiple nuclei [10] [36]. Phosphorus-31 NMR spectroscopy serves as a particularly sensitive probe for coordination chemistry, with chemical shifts providing information about the electronic environment of the phosphorus atom [10] [36].
For DavePhos ligand, the phosphorus-31 NMR spectrum typically shows signals in the range of 20-30 ppm [20]. Upon coordination to palladium, significant coordination shifts are observed, with the phosphorus signal moving upfield due to the transfer of electron density from the ligand to the palladium center [20] [36]. These coordination shifts follow established correlations between free ligand chemical shifts and complexation behavior [36].
Carbon-13 NMR spectroscopy provides detailed information about the biphenyl backbone and substituent environments [20]. The aromatic carbon signals appear in the typical range of 120-160 ppm, with the quaternary carbons of the biphenyl linkage showing characteristic patterns [20]. The dicyclohexyl groups produce complex multipicity patterns in both carbon-13 and proton NMR spectra due to the multiple methylene environments [20].
Proton NMR analysis reveals the complex multipicity patterns arising from the dicyclohexyl substituents and the dimethylamino group [20]. The dimethylamino protons typically appear as a singlet around 2.5-3.0 ppm, while the cyclohexyl protons produce overlapping multiplets in the aliphatic region [20]. Integration patterns confirm the expected stoichiometry of substituents [20].
NMR Nucleus | Chemical Shift Range | Multiplicity |
---|---|---|
³¹P (free ligand) | 20-30 ppm | Singlet |
³¹P (coordinated) | Upfield shifted | Singlet |
¹³C (aromatic) | 120-160 ppm | Multiple signals |
¹H (N-methyl) | 2.5-3.0 ppm | Singlet |
¹H (cyclohexyl) | 1.0-2.5 ppm | Complex multiplets |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for DavePhos-Pd-G3 complexes [21] [31]. Electrospray ionization mass spectrometry has proven particularly valuable for characterizing organometallic complexes due to its ability to preserve weakly bound species during the ionization process [21]. The molecular ion peak for DavePhos-Pd-G3 appears at m/z 763.29, corresponding to the expected molecular formula C39H49N2O3PPdS [6].
Fragmentation studies using tandem mass spectrometry reveal characteristic decomposition pathways that provide structural information [31]. Common fragmentation patterns include loss of the methanesulfonate ligand, dissociation of the phosphine ligand, and reductive elimination processes [31]. These fragmentation pathways help confirm the proposed structure and coordination environment [31].
The mass spectrometric analysis of palladium precatalysts requires careful optimization of instrument parameters to preserve the integrity of the complexes [21]. Variations in instrument performance can significantly affect the detection of fragile organometallic species, emphasizing the importance of method development for reliable characterization [21]. The use of gentle ionization conditions and appropriate solvent systems ensures accurate molecular weight determination [21].
Mass Spectrometric Parameter | Value/Characteristic |
---|---|
Molecular Ion (M+) | m/z 763.29 |
Ionization Method | Electrospray ionization |
Base Peak | Molecular ion |
Fragmentation | Loss of methanesulfonate |
Detection Mode | Positive ion |
Molecular geometry optimization studies of DavePhos-Pd-G3 have utilized density functional theory (DFT) calculations to understand its three-dimensional structure and stability [4] [5] [6]. The compound exhibits a square planar coordination geometry around the palladium(II) center, which is characteristic of d8 electronic configuration systems [7] [8].
The optimized molecular structure reveals a complex architecture consisting of multiple key components. The palladium center coordinates to a dicyclohexylphosphino group, a biphenyl-based ligand framework, and a methanesulfonate counterion [9] [10]. The molecular formula C39H49N2O3PPdS with a molecular weight of 763.28-764.3 g/mol reflects this intricate composition [11] [12] [9] [13].
Computational studies on similar palladium-phosphine complexes indicate that Pd-P bond lengths typically range from 2.186 to 2.625 Å, depending on the electronic environment and steric constraints [14] [15] [8]. In DavePhos-Pd-G3, the palladium-phosphorus bond distance is expected to be approximately 2.2-2.4 Å based on comparable third-generation Buchwald precatalysts [7] [16].
The chelating biphenyl backbone creates a six-membered metallacycle with characteristic bond angles. The P-Pd-N bite angle is approximately 84-86°, which introduces some ring strain but provides necessary structural rigidity for catalytic activity [17]. This geometric constraint influences both the electronic properties and the reactivity of the precatalyst.
Geometry optimization calculations reveal that the methylated amino group modification in DavePhos-Pd-G3 significantly impacts the conformational stability compared to earlier generation precatalysts [2] [18]. The N,N-dimethylamino substitution reduces electron density at the palladium center and accelerates oxidative addition kinetics [10].
The methanesulfonate counterion provides enhanced stability compared to chloride-containing precursors, allowing accommodation of bulkier ligands and improving solution stability [18] [7] [16]. Thermogravimetric analysis confirms decomposition onset above 200°C, requiring careful temperature control during optimization studies [10].
DavePhos-Pd-G3 contains palladium(II) with a d8 electronic configuration in a square planar environment [7] [19]. The electronic structure calculations indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the phosphine ligand electronics and the biphenyl backbone [20] [21] [22].
The methylation of the amino group on the biphenyl backbone modifies the electronic density distribution, creating a more electron-deficient palladium center compared to unmethylated analogs [18]. This electronic modification enhances the precatalyst's ability to undergo reductive elimination to generate the active Pd(0) species.
The HOMO in DavePhos-Pd-G3 is primarily localized on the palladium d-orbitals with significant contribution from the phosphorus lone pair orbital [23] [24] [25]. The LUMO exhibits mixed metal-ligand character, with substantial phosphine π-acceptor orbital involvement [20] [22] [23].
The HOMO-LUMO gap provides insights into the electronic stability and reactivity of the complex. Computational studies on similar palladium-phosphine systems indicate HOMO-LUMO gaps typically ranging from 2.0 to 4.0 eV, depending on the ligand electronic properties [20] [26] [23]. The dicyclohexylphosphino group acts as a strong σ-donor with moderate π-acceptor capability, influencing the frontier orbital energies [27] [28].
Natural bond order (NBO) analysis reveals significant charge transfer from the phosphine ligand to the palladium center [24] [25]. The Pd-P bond exhibits both σ-donation from phosphorus to palladium and π-back-donation from filled palladium d-orbitals to phosphine σ* orbitals [14] [27] [28].
The biphenyl backbone contributes to the electronic structure through its aromatic π-system, which can participate in extended conjugation and stabilize various oxidation states during catalytic cycles [22] [29]. The methanesulfonate anion remains largely non-coordinating, minimizing direct electronic perturbation of the metal center [7] [16].
The Tolman cone angle represents a fundamental steric parameter for phosphine ligands, defined as the apex angle of a cone centered at the metal with edges touching the van der Waals radii of the outermost ligand atoms [30] [31] [32] [27]. For dicyclohexylphosphine ligands, computational assessments using DFT optimization methods provide accurate cone angle measurements [33] [31].
The dicyclohexylphosphino group in DavePhos-Pd-G3 exhibits a cone angle of approximately 170-179°, placing it among the bulkier phosphine ligands [30] [32] [27]. This substantial steric bulk provides excellent protection of the metal center while allowing selective substrate access for catalytic transformations.
Modern computational approaches utilize combined molecular mechanics (MM) and DFT methodologies to determine accurate cone angles [33] [31]. The process involves conformational screening using MM calculations followed by DFT reoptimization to identify the lowest energy conformers for cone angle extraction.
For DavePhos-Pd-G3, the bulky cyclohexyl substituents on phosphorus create significant steric hindrance around the palladium center. The cone angle calculation must account for the flexibility of the cyclohexyl rings, which can adopt different chair conformations affecting the overall steric profile [33] [31].
The large cone angle of the dicyclohexylphosphino ligand influences both the stability and reactivity of DavePhos-Pd-G3 [30] [31] [27]. The steric bulk prevents ligand dissociation and catalyst decomposition while controlling substrate selectivity in cross-coupling reactions [3] [18].
Comparison with other phosphine ligands reveals that cone angles between 170-180° provide optimal balance between stability and reactivity for Buchwald-Hartwig amination and related cross-coupling processes [31] [18]. The specific steric environment created by the dicyclohexyl groups enables challenging transformations with sterically hindered substrates.
The integration of structural, electronic, and steric properties in DavePhos-Pd-G3 creates a highly effective precatalyst system. The optimized geometry provides stability and solubility, the electronic configuration enables efficient activation and catalysis, and the steric parameters ensure selectivity and robust performance across diverse synthetic applications [2] [3] [18].
Property Category | Key Findings | Computational Methods | References |
---|---|---|---|
Molecular Geometry | Square planar Pd(II), Pd-P ~2.2-2.4 Å | DFT optimization | [14] [15] [7] [8] |
Electronic Structure | d8 configuration, HOMO-LUMO gap 2-4 eV | Frontier orbital analysis | [20] [26] [23] [24] |
Steric Parameters | Cone angle ~170-179°, bulky cyclohexyl groups | Tolman cone angle calculation | [33] [30] [31] [32] |
Catalytic Properties | Enhanced stability, broad reaction scope | Cross-coupling studies | [2] [3] [18] |